1-(1-Adamantylmethyl)piperazine
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Overview
Description
1-(1-Adamantylmethyl)piperazine is an organic compound with the molecular formula C15H26N2. It is a derivative of piperazine, where one of the hydrogen atoms is replaced by an adamantylmethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Adamantylmethyl)piperazine can be synthesized through several methods. One common approach involves the reaction of 1-adamantylmethyl chloride with piperazine in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane or toluene, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and advanced purification techniques such as distillation or crystallization are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Adamantylmethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding adamantylmethyl piperazine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce reduced forms of the compound.
Substitution: The adamantylmethyl group can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, electrophiles like alkyl halides.
Major Products Formed:
Oxidation: Adamantylmethyl piperazine oxides.
Reduction: Reduced forms of adamantylmethyl piperazine.
Substitution: Various substituted adamantylmethyl piperazine derivatives.
Scientific Research Applications
1-(1-Adamantylmethyl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe and in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-(1-Adamantylmethyl)piperazine involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of efflux pumps in bacteria, enhancing the efficacy of antibiotics . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-(1-Adamantylmethyl)piperazine hydrochloride: A hydrochloride salt form with similar properties but different solubility and stability characteristics.
Adamantyl-substituted piperazines: Compounds with similar adamantyl groups but different substitution patterns on the piperazine ring.
Uniqueness: this compound is unique due to its specific adamantylmethyl substitution, which imparts distinct physicochemical properties and biological activities. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
29869-09-8 |
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Molecular Formula |
C15H26N2 |
Molecular Weight |
234.38 g/mol |
IUPAC Name |
1-(1-adamantylmethyl)piperazine |
InChI |
InChI=1S/C15H26N2/c1-3-17(4-2-16-1)11-15-8-12-5-13(9-15)7-14(6-12)10-15/h12-14,16H,1-11H2 |
InChI Key |
KSLFCNYWGLDEGU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
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